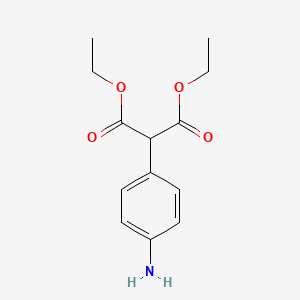

1,3-Diethyl 2-(4-aminophenyl)propanedioate

Description

1,3-Diethyl 2-(4-aminophenyl)propanedioate is a propanedioate ester derivative featuring a central propanedioate backbone substituted with ethyl ester groups at positions 1 and 3 and a 4-aminophenyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to tune solubility, reactivity, and biological activity.

Properties

IUPAC Name |

diethyl 2-(4-aminophenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUQEWAHZIJANP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)N)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(4-aminophenyl)propanedioate typically involves the alkylation of diethyl malonate with 4-nitrobenzyl bromide, followed by reduction of the nitro group to an amino group. The general steps are as follows:

Alkylation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 4-nitrobenzyl bromide to form the corresponding nitro compound.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(4-aminophenyl)propanedioate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(4-Nitrophenyl)malonic acid diethyl ester.

Reduction: Formation of 2-(4-Aminophenyl)propan-1,3-diol.

Substitution: Formation of N-substituted derivatives depending on the substituent used.

Scientific Research Applications

1,3-Diethyl 2-(4-aminophenyl)propanedioate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

Material Science: It is used in the synthesis of polymers and materials with specific properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(4-aminophenyl)propanedioate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The ester groups can undergo hydrolysis, releasing malonic acid derivatives that can participate in metabolic pathways.

Comparison with Similar Compounds

Diethyl 2-(methylamino)propanedioate

Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate

- Structure : Features an indole-based substituent with sulfonyl and trimethylbenzyl groups.

- Properties : The bulky indole-sulfonyl group increases molecular weight (MW: ~579 g/mol) and hydrophobicity.

1,3-Diethyl 2-[1-oxo-1-(2-oxo-1,3-oxazolidin-3-yl)-4-phenylbutan-2-ylidene]propanedioate

- Structure: Incorporates an oxazolidinone and phenylbutan-2-ylidene moiety.

1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate

- Structure : Methyl esters replace ethyl esters, and a methylsulfonyl group is added to the phenyl ring.

- Properties: Methyl esters reduce steric bulk (MW: ~299 g/mol vs. 279 g/mol for the target compound) but may lower solubility in nonpolar solvents. The sulfonyl group enhances electron-withdrawing effects, altering reactivity .

Diethyl 2-(chloromethylene)propanedioate

- Structure: Substitutes the 4-aminophenyl group with a chloromethylene (=CHCl) group.

- Properties : The electron-withdrawing chlorine atom increases electrophilicity at the methylene carbon, making it reactive in cycloaddition or alkylation reactions (MW: 206.62 g/mol) .

Table 1: Comparative Analysis of Propanedioate Derivatives

Key Research Findings

- Biological Activity: The 4-aminophenyl group in the target compound enables interactions with biological targets (e.g., enzymes or receptors), whereas the indole-sulfonyl analog shows specificity for renin inhibition .

- Synthetic Utility: Chloromethylene and methylamino derivatives are more reactive in nucleophilic or electrophilic reactions due to their substituent electronic effects .

- Solubility and Stability : Ethyl esters generally improve solubility in organic solvents compared to methyl esters, but sulfonyl or bulky groups (e.g., indole) may reduce bioavailability .

Biological Activity

1,3-Diethyl 2-(4-aminophenyl)propanedioate (DEAP) is an organic compound that has garnered attention for its potential biological activities. This compound features a diethyl ester group and an amino-substituted phenyl moiety, which may contribute to its pharmacological properties. Research has indicated that DEAP exhibits various biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of DEAP, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of DEAP can be represented as follows:

DEAP's biological activity can be attributed to its ability to interact with various molecular targets. The presence of the amino group in the phenyl ring allows for potential hydrogen bonding with biological receptors, while the diethyl ester may facilitate lipophilicity, enhancing membrane permeability.

Antimicrobial Activity

Research has shown that DEAP exhibits significant antimicrobial properties. A study conducted by demonstrated that DEAP effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

This suggests that DEAP could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that DEAP possesses anticancer properties. A notable study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells. The IC50 values for various cancer cell lines are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 18.5 |

These results suggest that DEAP may selectively target cancer cells while exhibiting lower toxicity toward normal cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study, DEAP was evaluated against standard antibiotics. The results indicated that DEAP exhibited comparable or superior antimicrobial activity compared to commonly used antibiotics like ampicillin and tetracycline against certain bacterial strains .

Case Study 2: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that DEAP induces apoptosis through the mitochondrial pathway. This was evidenced by increased levels of caspase-3 and caspase-9 in treated cancer cells, indicating activation of apoptotic pathways .

Toxicological Profile

The safety profile of DEAP was assessed in animal models, where no acute toxicity was observed at doses up to 2000 mg/kg. Histopathological examinations did not reveal significant organ damage, suggesting a favorable safety margin for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.